molecular formula C17H14N2O2S2 B2529811 (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 356569-04-5

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2529811
CAS No.: 356569-04-5
M. Wt: 342.43
InChI Key: XZHLANLDWFEBRY-GDNBJRDFSA-N
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Description

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethylene group, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The ethoxyphenyl and pyridinylmethylene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

    Thiazolidinones: A broader class that includes various derivatives with different biological activities.

Uniqueness

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pyridinylmethylene groups contribute to its potential as a versatile compound in research and development.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-21-14-7-5-13(6-8-14)19-16(20)15(23-17(19)22)10-12-4-3-9-18-11-12/h3-11H,2H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHLANLDWFEBRY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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